
1-Fluoro-4-methyl-2-vinylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Fluoro-4-methyl-2-vinylbenzene is an organic compound with the molecular formula C9H9F It is a derivative of benzene, where a fluorine atom, a methyl group, and a vinyl group are substituted at the 1, 4, and 2 positions, respectively
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Fluoro-4-methyl-2-vinylbenzene can be synthesized through several methodsThe reaction conditions typically involve the use of a palladium catalyst and a base such as triethylamine .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions: 1-Fluoro-4-methyl-2-vinylbenzene undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The fluorine atom and methyl group on the benzene ring can direct electrophiles to specific positions, leading to substituted products.
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids under appropriate conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Common Reagents and Conditions:
Electrophilic Aromatic Substitution: Reagents such as bromine or nitric acid can be used under acidic conditions.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be employed.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed:
Substituted Benzene Derivatives: Depending on the electrophile used, various substituted benzene derivatives can be formed.
Aldehydes and Carboxylic Acids: Oxidation of the vinyl group can yield these products.
Ethyl Derivatives: Reduction of the vinyl group results in ethyl-substituted compounds.
Scientific Research Applications
1-Fluoro-4-methyl-2-vinylbenzene has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Fluoro-4-methyl-2-vinylbenzene involves its interaction with various molecular targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s reactivity and binding affinity. The vinyl group can undergo polymerization reactions, forming polymers with unique properties. The methyl group can affect the compound’s solubility and stability.
Comparison with Similar Compounds
1-Fluoro-4-methylbenzene: Lacks the vinyl group, resulting in different reactivity and applications.
1-Fluoro-2-vinylbenzene: Lacks the methyl group, affecting its chemical properties.
4-Methyl-2-vinylbenzene: Lacks the fluorine atom, leading to different interactions and reactivity.
Uniqueness: 1-Fluoro-4-methyl-2-vinylbenzene is unique due to the presence of all three substituents (fluorine, methyl, and vinyl) on the benzene ring. This combination of substituents imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C9H9F |
|---|---|
Molecular Weight |
136.17 g/mol |
IUPAC Name |
2-ethenyl-1-fluoro-4-methylbenzene |
InChI |
InChI=1S/C9H9F/c1-3-8-6-7(2)4-5-9(8)10/h3-6H,1H2,2H3 |
InChI Key |
MSXXSPUEIQYBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



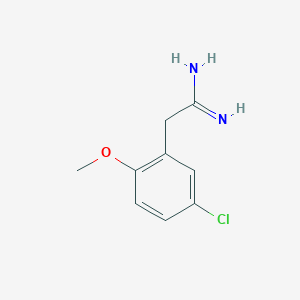

![Imidazo[1,5-a]pyridin-5-yl(phenyl)methanol](/img/structure/B13597467.png)


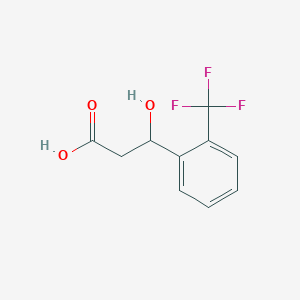
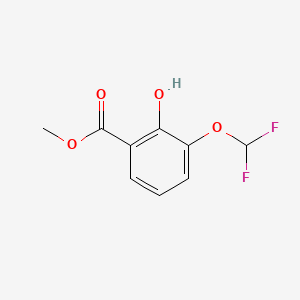
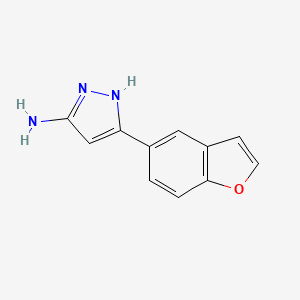
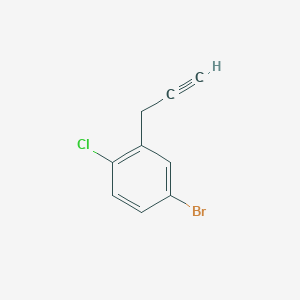
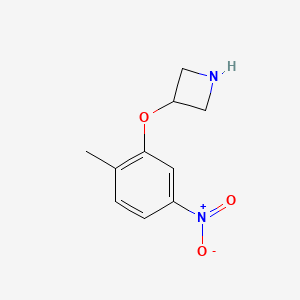
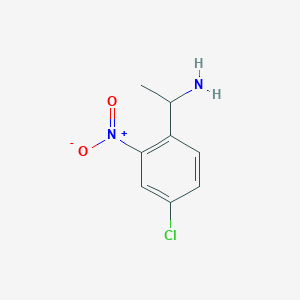
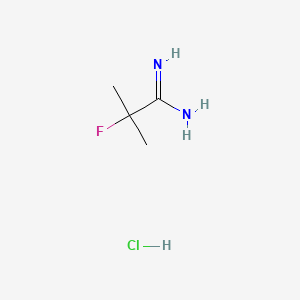
![4-{[(Tert-butoxy)carbonyl]amino}-3-hydroxy-5-methylhexanoic acid](/img/structure/B13597512.png)
